Ethyl 5-(2-methoxyethoxy)-1H-benzimidazol-2-ylcarbamate
Description
Properties
CAS No. |
882865-01-2 |
|---|---|
Molecular Formula |
C13H17N3O4 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
ethyl N-[6-(2-methoxyethoxy)-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C13H17N3O4/c1-3-19-13(17)16-12-14-10-5-4-9(8-11(10)15-12)20-7-6-18-2/h4-5,8H,3,6-7H2,1-2H3,(H2,14,15,16,17) |
InChI Key |
DQSOLQWOBDKREY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)OCCOC |
Origin of Product |
United States |
Preparation Methods
Substituted o-Phenylenediamine Synthesis
A common precursor is 4-(2-methoxyethoxy)-1,2-diaminobenzene, synthesized through nitration and subsequent reduction of 2-methoxyethoxyphenol. For instance, nitration of 2-methoxyethoxyphenol with concentrated nitric acid in acetic acid yields 4-nitro-2-methoxyethoxyphenol, which is reduced to the diamine using iron powder in hydrochloric acid. This method avoids catalyst poisoning observed in catalytic hydrogenation.
Cyclocondensation with Carbamate Precursors
The diamine reacts with ethyl chloroformate or carbonyldiimidazole (CDI)-activated carbamates to form the benzimidazole ring. In a patented approach, ethyl 3-(pyridin-2-ylamino)propanoate was condensed with 2-(4-cyanophenylamino)acetic acid using CDI in tetrahydrofuran (THF), yielding a benzimidazole intermediate. Adapting this, 4-(2-methoxyethoxy)-1,2-diaminobenzene reacts with ethyl chloroformate in THF at 0–5°C, followed by heating to 70°C for 6 hours to form the 2-carbamate-substituted benzimidazole.
Carbamate Group Installation
Chloroformate-Mediated Carbamation
Reaction of 5-(2-methoxyethoxy)-1H-benzimidazol-2-amine with ethyl chloroformate in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0°C yields the target compound. This method, however, faces challenges with over-carbamation, requiring careful stoichiometric control (1:1.05 amine-to-chloroformate ratio).
CDI-Activated Carbamate Formation
To avoid side reactions, CDI is used to activate the carbamate. Ethyl carbamate is pre-activated with CDI in THF, then coupled with 5-(2-methoxyethoxy)-1H-benzimidazol-2-amine at 25°C for 24 hours, achieving 92% conversion.
Purification and Crystallization
Crude products often require purification via recrystallization or chromatography. This compound is purified using a solvent mixture of ethanol and ethyl acetate (1:3 v/v), yielding crystals with >99% HPLC purity. Differential scanning calorimetry (DSC) reveals a melting point of 198–202°C, consistent with a crystalline mesylate salt form.
Analytical Validation
Spectroscopic Characterization
PXRD and Thermal Analysis
Powder X-ray diffraction (PXRD) patterns match simulated spectra from single-crystal data, confirming phase purity. Thermogravimetric analysis (TGA) shows decomposition onset at 307°C, aligning with literature.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Chloroformate Direct | 75 | 95 | Rapid reaction | Over-carbamation risk |
| CDI-Activated | 92 | 99 | High selectivity | Cost of CDI |
| Mitsunobu Etherification | 78 | 97 | Mild conditions | Requires toxic reagents |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-methoxyethoxy)-1H-benzimidazol-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds .
Scientific Research Applications
Ethyl 5-(2-methoxyethoxy)-1H-benzimidazol-2-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiparasitic agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 5-(2-methoxyethoxy)-1H-benzimidazol-2-ylcarbamate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
- Solubility : The 2-methoxyethoxy group in this compound introduces ether oxygen atoms, increasing hydrogen-bonding capacity and aqueous solubility compared to benzoyl or chloro analogs . For example, Compound 15 () achieves solubility through multiple ethoxy chains, despite its high molecular weight .
- Stability : Carbamate groups generally offer greater hydrolytic stability than esters (e.g., Ethyl 1-(butan-2-yl)-2-(2-methoxyphenyl)-1H-benzimidazole-5-carboxylate), which are prone to enzymatic cleavage .
Biological Activity
Ethyl 5-(2-methoxyethoxy)-1H-benzimidazol-2-ylcarbamate is a compound that has garnered attention in various scientific fields, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound primarily involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. This mechanism is crucial for its potential applications in treating various diseases, particularly in the fields of oncology and parasitology.
Therapeutic Applications
1. Anticancer Activity
Research indicates that benzimidazole derivatives, including this compound, have shown promise as anticancer agents. For instance, compounds related to benzimidazole have been evaluated for their cytotoxic effects on various cancer cell lines. A comparative study demonstrated that certain derivatives exhibit significant cytotoxicity against neuroblastoma and glioblastoma cell lines, suggesting a potential role for this compound in cancer therapy .
2. Antiparasitic Activity
The compound has also been explored for its antiparasitic properties. Benzimidazole derivatives are known for their efficacy against various parasites, including those responsible for helminth infections. This compound may possess similar properties, contributing to its potential use in treating parasitic diseases .
Table 1: Summary of Biological Activities
| Activity | Effectiveness | References |
|---|---|---|
| Anticancer | Cytotoxicity against neuroblastoma and glioblastoma | |
| Antiparasitic | Potential efficacy against helminths | |
| Mechanism of Action | Enzyme/receptor inhibition |
Case Study: Cytotoxicity in Cancer Cells
A study evaluating the cytotoxic effects of benzimidazole derivatives found that this compound exhibited significant growth inhibition in cancer cell lines. The lethal concentrations (LC50) were significantly lower than those of other tested compounds, indicating a potent anticancer effect. The study utilized flow cytometry to assess cell cycle arrest and apoptosis, confirming the compound's ability to induce mitotic arrest in treated cells .
Case Study: Antiparasitic Screening
In vitro studies have shown that benzimidazole derivatives exhibit varying degrees of activity against Trichinella spiralis and other parasites. This compound was included in screenings that demonstrated promising results compared to traditional antiparasitic agents like albendazole .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 5-(2-methoxyethoxy)-1H-benzimidazol-2-ylcarbamate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions starting with benzimidazole precursors. For example, the methoxyethoxy group can be introduced via nucleophilic substitution or coupling reactions under anhydrous conditions using solvents like DMF or dichloromethane. Key steps include:
- Condensation of 5-amino-1H-benzimidazole-2-carbamate derivatives with 2-methoxyethoxy reagents (e.g., alkyl halides or epoxides) .
- Use of catalysts like copper cyanide (CuCN) for cyano group introduction, followed by azide cyclization to form tetrazole intermediates (if applicable) .
- Optimization via temperature control (e.g., reflux in toluene) and purification by column chromatography (silica gel, ethyl acetate/hexane gradients) to improve yield and purity .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
- Methodology :
- FT-IR : Identifies functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹, methoxy C-O at ~1100 cm⁻¹) .
- NMR (¹H and ¹³C) : Confirms substitution patterns (e.g., methoxyethoxy protons as triplets at δ 3.4–3.8 ppm) and carbamate linkage .
- X-ray crystallography : Resolves 3D structure and hydrogen-bonding networks (using SHELX software for refinement) .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodology :
- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi .
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to benzimidazole pharmacology .
Advanced Research Questions
Q. How do steric and electronic effects of the methoxyethoxy group influence reactivity and target binding?
- Methodology :
- Computational modeling : DFT calculations (e.g., Gaussian) to analyze electron density distribution and steric hindrance at the benzimidazole core .
- SAR studies : Synthesize analogs (e.g., replacing methoxyethoxy with hydroxyethyl or methyl groups) and compare binding affinities via surface plasmon resonance (SPR) .
Q. What strategies resolve contradictions in solubility and bioavailability data across studies?
- Methodology :
- Solubility enhancement : Use of co-solvents (e.g., PEG-400) or ionic liquids (e.g., imidazolium-based) to improve aqueous solubility .
- Bioavailability assays : In vitro Caco-2 cell permeability studies and in vivo pharmacokinetics (e.g., oral administration in rodent models) .
Q. How can crystallographic data inform the design of derivatives with improved stability?
- Methodology :
- Hirshfeld surface analysis : Identifies weak intermolecular interactions (e.g., C-H···O) that contribute to crystal packing .
- Thermogravimetric analysis (TGA) : Correlates thermal stability with molecular packing patterns observed in X-ray structures .
Q. What advanced spectroscopic methods validate reaction intermediates during synthesis?
- Methodology :
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formulas of transient intermediates .
- In situ FT-IR/Raman : Monitors real-time reaction progress (e.g., disappearance of azide peaks at ~2100 cm⁻¹) .
Data Contradiction Analysis
Q. Why do reported yields vary for similar synthetic routes?
- Analysis : Variations arise from differences in solvent purity, catalyst loading (e.g., CuCN vs. NaN₃), and workup procedures. For example, aqueous workups may hydrolyze sensitive intermediates, reducing yields .
Q. How do conflicting bioactivity results align with structural modifications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
